molecular formula C8H21NOSi B14187986 1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine CAS No. 923560-97-8

1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine

Cat. No.: B14187986
CAS No.: 923560-97-8
M. Wt: 175.34 g/mol
InChI Key: WCUOFEXOUTZLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a tert-butyl group, an ethyl group, a methoxy group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine typically involves the reaction of tert-butylchlorodimethylsilane with ethylmagnesium bromide, followed by the addition of methanol and methylamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild to moderate conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Functionalized silanes with various substituents depending on the nucleophile used.

Scientific Research Applications

1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom acts as a central reactive site.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyldimethylsilyloxy-1-methoxyethene: Similar in structure but with different substituents on the silicon atom.

    tert-Butyl-1-methoxyethenyl-dimethylsilane: Another related compound with variations in the alkyl groups attached to the silicon atom.

Uniqueness

1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine is unique due to its specific combination of substituents, which confer distinct chemical properties. The presence of both alkyl and methoxy groups on the silicon atom allows for a range of chemical reactions and applications that may not be possible with other similar compounds. Its ability to form stable complexes and undergo various functionalization reactions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

923560-97-8

Molecular Formula

C8H21NOSi

Molecular Weight

175.34 g/mol

IUPAC Name

N-(tert-butyl-ethyl-methoxysilyl)methanamine

InChI

InChI=1S/C8H21NOSi/c1-7-11(9-5,10-6)8(2,3)4/h9H,7H2,1-6H3

InChI Key

WCUOFEXOUTZLDV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C(C)(C)C)(NC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.